Product packaging for 4-Deoxyxylose(Cat. No.:CAS No. 146566-10-1)

4-Deoxyxylose

Cat. No.: B114489
CAS No.: 146566-10-1
M. Wt: 134.13 g/mol
InChI Key: ZGOWPCHSOHJRIL-WHFBIAKZSA-N
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Description

Significance of Deoxy Monosaccharides in Biochemical Pathways

Deoxy monosaccharides are a class of sugars in which a hydroxyl group (-OH) has been replaced by a hydrogen atom. uobasrah.edu.iq This seemingly minor structural alteration significantly modifies the chemical properties and biological functions of the sugar molecule. fiveable.me The absence of the hydroxyl group makes deoxy sugars less polar and changes their shape and reactivity, influencing how they interact with enzymes and other biomolecules. fiveable.mescbt.com

One of the most critical examples of a deoxy sugar is 2-deoxy-D-ribose, which forms the backbone of deoxyribonucleic acid (DNA), the primary carrier of genetic information in all living organisms. uobasrah.edu.iqfiveable.me Beyond their role in genetics, deoxy sugars are integral components of other complex biomolecules such as glycoproteins and glycolipids, which are vital for processes like cell signaling and maintaining cellular structure. fiveable.meontosight.ai They are also found in the cell walls of bacteria, and understanding the biochemical pathways for their synthesis is a key area of research for the development of new antibiotics. ontosight.ai

A pivotal metabolic route involving a deoxyxylose derivative is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , sometimes referred to as the deoxyxylose 5-phosphate (DXP) pathway. nih.govigem.org This pathway is essential for the biosynthesis of isoprenoids in bacteria, green algae, and the plastids of higher plants. nih.govresearchgate.net Isoprenoids are a large and diverse family of metabolites with crucial roles in photosynthesis, respiration, and the regulation of growth and development. nih.gov The MEP pathway's initial step is the synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP) from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov DXP is also a precursor in the biosynthesis of Vitamin B6 in some organisms. nih.gov

Overview of 4-Deoxyxylose and its Derivatives in Research Contexts

This compound, chemically known as 4-deoxy-L-threo-pentose, is a five-carbon deoxy sugar distinguished by the absence of a hydroxyl group at the fourth carbon position. ontosight.ai Its chemical formula is C₅H₁₀O₄. ontosight.ai This specific modification imparts unique characteristics that affect the stability, recognition, and interaction of the larger molecules it may become a part of. ontosight.ai

In research, this compound has been utilized as a tool to investigate complex biological processes. As an analogue of the monosaccharide xylose, which is essential for initiating the synthesis of glycosaminoglycan (GAG) chains on proteoglycans, this compound can interfere with this process. nih.gov A notable study demonstrated that this compound inhibited the proper sulfation of GAGs in neuronal and astrocyte cells, leading to the production of undersulfated heparan sulfate (B86663) proteoglycans. nih.gov This inhibition, in turn, directly hampered the growth of neurites (projections from neurons), highlighting the critical role of correctly synthesized GAGs in neural development. nih.gov

The unique properties of this compound have led to the creation of several derivatives that serve as powerful tools in biochemical research. These derivatives allow for the selective study and manipulation of specific metabolic pathways.

Derivative NameDescriptionResearch Application
4-deoxy-4-fluoro-xylosides Synthetic derivatives of this compound where the C4-hydroxyl is replaced by fluorine. nih.govUsed to selectively inhibit the biosynthesis of heparan sulfate and chondroitin (B13769445)/dermatan sulfate without causing cell toxicity. nih.gov This allows researchers to study the specific biological functions of these proteoglycans. nih.gov
UDP-4-azido-4-deoxyxylose An artificial nucleotide sugar that acts as a selective substrate for the enzyme xylosyltransferase I (XT-I). nih.govnih.govEnables the specific measurement of XT-I activity, allowing it to be distinguished from its isoenzyme, XT-II. nih.govnih.gov This tool was crucial in demonstrating that XT-II is the predominant xylosyltransferase in human serum. nih.gov
Deoxyxylo-nucleic acid (dXyNA) A synthetic nucleic acid analogue (xeno-nucleic acid or XNA) where the sugar backbone is built from 3' epimers of deoxyribose. kuleuven.beExplored in the field of xenobiology as a potential alternative genetic material. kuleuven.be Research has shown that dXyNA can fold into stable hairpin structures, a key property for a molecule intended to store information. kuleuven.be

Deoxyxylulose Phosphate (B84403) (DXP) Pathway (MEP Pathway)

The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, is a crucial metabolic route for the biosynthesis of isoprenoids. pnas.orgnih.gov Isoprenoids are a vast and diverse class of organic molecules that include essential compounds such as sterols, carotenoids, and the side chains of chlorophyll. pnas.orgtandfonline.com This pathway is distinct from the mevalonate (B85504) (MVA) pathway, which is another route for isoprenoid precursor synthesis. pnas.org

Role of 1-Deoxy-D-xylulose-5-phosphate in Isoprenoid Biosynthesis

1-Deoxy-D-xylulose-5-phosphate (DXP) is the first committed intermediate in the MEP pathway. rsc.org It is formed by the condensation of D-glyceraldehyde 3-phosphate (GAP) and pyruvate. rsc.orgresearchgate.net The MEP pathway is responsible for the synthesis of the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov In organisms like plants, the MEP pathway, located in the plastids, provides the precursors for monoterpenes, diterpenes, tetraterpenes (including carotenoids), and the phytol (B49457) side chain of chlorophylls. tandfonline.comresearchgate.net In contrast, the cytosolic MVA pathway is responsible for producing sterols and sesquiterpenes. researchgate.net

Key Enzymes in the DXP Pathway: 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Activity and Regulation

The first and often rate-limiting step of the MEP pathway is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). researchgate.netnih.govfrontiersin.org This enzyme facilitates the condensation of glyceraldehyde-3-phosphate and pyruvate to produce DXP. pnas.orgrsc.org The activity of DXS is a critical point of regulation for the entire pathway. oup.com Its expression is often upregulated in plant tissues with a high demand for isoprenoids, such as in ripening fruits and developing seedlings. oup.com Studies have shown that the overexpression of DXS can lead to increased production of various terpenoids. e-algae.org The regulation of DXS activity is complex and occurs at multiple levels, including transcriptional and post-transcriptional controls, ensuring that the flux through the MEP pathway matches the metabolic needs of the cell. oup.comresearchgate.net

Distribution and Specificity of DXP/MEP Pathway Across Organisms (e.g., Chlorophyta)

The DXP/MEP pathway is predominantly found in eubacteria, algae, and the plastids of plants. pnas.orgnih.gov In contrast, archaea, fungi, and the cytosol of eukaryotes typically utilize the MVA pathway for isoprenoid biosynthesis. nih.govresearchgate.net An interesting case is the green algae lineage, Chlorophyta. Research indicates that Chlorophyta exclusively use the DXP/MEP pathway for the formation of both plastidic and cytosolic isoprenoids, having lost the MVA pathway during their evolution. researchgate.net This highlights the metabolic specialization and evolutionary divergence of isoprenoid biosynthesis across different life forms.

Organism GroupPredominant Isoprenoid Biosynthesis Pathway
EubacteriaDXP/MEP Pathway pnas.org
ArchaeaMevalonate (MVA) Pathway researchgate.net
FungiMevalonate (MVA) Pathway researchgate.net
AnimalsMevalonate (MVA) Pathway researchgate.net
Plants (Cytosol)Mevalonate (MVA) Pathway researchgate.net
Plants (Plastids)DXP/MEP Pathway researchgate.net
Chlorophyta (Green Algae)DXP/MEP Pathway (for both plastidic and cytosolic isoprenoids) researchgate.net

Intermediary Metabolites within the MEP Pathway (e.g., (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate)

Following the formation of DXP, the MEP pathway proceeds through a series of enzymatic reactions involving several key intermediary metabolites. DXP is first converted to 2-C-methyl-D-erythritol 4-phosphate (MEP). researchgate.net MEP is then transformed through a series of steps into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). researchgate.net

A crucial subsequent intermediate is (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP). wikipedia.org HMBPP is synthesized from MEcPP by the enzyme HMB-PP synthase (IspG). wikipedia.org HMBPP is then reduced by the enzyme HMB-PP reductase (IspH) to produce a mixture of IPP and DMAPP, the final products of the pathway. wikipedia.orgfrontiersin.org HMBPP is an essential metabolite for many pathogenic bacteria and malaria parasites, but it is absent in humans, making the enzymes involved in its synthesis and conversion attractive targets for the development of new antimicrobial drugs. wikipedia.orgnih.gov

Key Intermediates of the MEP Pathway

Intermediate Abbreviation Precursor Enzyme
1-Deoxy-D-xylulose 5-phosphate DXP Glyceraldehyde 3-phosphate + Pyruvate 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) rsc.org
2-C-methyl-D-erythritol 4-phosphate MEP DXP 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) rsc.org
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP-ME MEP 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) researchgate.net
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate CDP-MEP CDP-ME 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) researchgate.net
2-C-methyl-D-erythritol 2,4-cyclodiphosphate MEcPP CDP-MEP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) researchgate.net
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate HMBPP MEcPP (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) wikipedia.org

Deoxyxylose-Dependent and Independent Vitamin B6 Biosynthesis Pathways

Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a multitude of enzymatic reactions. researchgate.net There are two primary de novo biosynthesis pathways for vitamin B6.

The DXP-dependent pathway is found in many eubacteria, such as Escherichia coli. mdpi.comasm.org In this pathway, 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine are used as precursors to synthesize pyridoxine (B80251) 5'-phosphate (PNP), which is then converted to PLP. nih.govnih.gov The key enzymes in this pathway are PdxA and PdxJ. mdpi.comnih.gov

The DXP-independent pathway is present in other bacteria, archaea, fungi, and plants. mdpi.comnih.gov This pathway utilizes precursors from glycolysis and the pentose (B10789219) phosphate pathway, such as a three-carbon sugar (like glyceraldehyde 3'-phosphate) and a pentose-phosphate (like ribose 5'-phosphate), along with glutamine. researchgate.netnih.gov The critical enzymes in this pathway are PDX1 and PDX2, which form a PLP synthase complex. nih.gov

Metabolic Incorporation of Synthetic 4-Azido-4-Deoxyxylose Derivatives

The unique structure of deoxyxylose has been exploited in the field of chemical biology through the synthesis of modified derivatives. One such derivative is 4-azido-4-deoxyxylose. Research has shown that UDP-4-azido-4-deoxyxylose can be metabolically incorporated into glycosaminoglycan (GAG) chains in developing zebrafish embryos. diva-portal.org This incorporation acts as a chain terminator, disrupting the biosynthesis of both heparan sulfate and chondroitin sulfate, leading to developmental abnormalities. diva-portal.org The azido (B1232118) group serves as a bioorthogonal chemical handle, allowing for the visualization of the sites of GAG chain termination through reaction with fluorescent probes. diva-portal.org This approach provides a powerful tool for studying the function of GAGs in biological processes. diva-portal.orgmdpi.com Similarly, 4-azido-4-deoxy-D-glucose has been synthesized and shown to be an inhibitor of lactose (B1674315) synthase, highlighting the potential of such analogs in probing enzyme mechanisms. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B114489 4-Deoxyxylose CAS No. 146566-10-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146566-10-1

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2R,3S)-2,3,5-trihydroxypentanal

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h3-6,8-9H,1-2H2/t4-,5-/m0/s1

InChI Key

ZGOWPCHSOHJRIL-WHFBIAKZSA-N

SMILES

C(CO)C(C(C=O)O)O

Isomeric SMILES

C(CO)[C@@H]([C@H](C=O)O)O

Canonical SMILES

C(CO)C(C(C=O)O)O

Other CAS No.

146566-10-1

Synonyms

4-deoxy-L-threo-pentose
4-deoxyxylose

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving Deoxyxylose Derivatives

Uridine diphosphate-4-azido-4-deoxyxylose (UDP-4-XylAz) is a synthetic analogue of the natural sugar donor, UDP-xylose. In biological systems, it serves as a substrate for specific enzymes involved in glycosaminoglycan (GAG) biosynthesis. Research has shown that UDP-4-XylAz is recognized by xylosyltransferase I (XT-I), one of the two isoenzymes that initiate GAG synthesis. nih.govnih.gov XT-I catalyzes the transfer of the 4-azido-4-deoxyxylose (4-XylAz) moiety from UDP-4-XylAz to specific serine residues on proteoglycan core proteins. nih.govnih.gov

Notably, this donor substrate is selective for XT-I; xylosyltransferase II (XT-II) does not demonstrate the ability to use UDP-4-XylAz to glycosylate its target peptide. nih.govnih.gov This selectivity marks the first reported differentiation in activity between the two xylosyltransferase isoenzymes. nih.gov

Once the 4-XylAz residue is attached to the core protein, it acts as a chain-terminating inhibitor. nih.govnih.govdiva-portal.org The replacement of the C-4 hydroxyl group with an azide (B81097) group prevents the subsequent addition of other sugar residues, which is a necessary step for the elongation of the GAG chain. nih.gov This metabolic incorporation and subsequent blockage of GAG extension have been observed in systems such as developing zebrafish embryos. nih.govnih.govdiva-portal.orgusc.edu The azido (B1232118) group also provides a bioorthogonal chemical handle, allowing for the visualization of where the inhibitor has acted within an organism. nih.govnih.govdiva-portal.org

Another analogue, 4-deoxyxylose, has also been shown to inhibit the sulfation of GAGs in neuronal and astrocytic proteoglycans, without affecting the incorporation of glucosamine (B1671600) into the proteoglycan itself. nih.gov Direct analysis confirmed that heparan sulphate GAGs were undersulphated in the presence of this compound. nih.gov

The chain-terminating inhibition caused by UDP-4-XylAz specifically disrupts the biosynthesis of both heparan sulphate (HS) and chondroitin (B13769445) sulphate (CS). nih.govnih.govdiva-portal.org These two GAGs are critical components of the extracellular matrix and cell surface, and they share a common linkage region initiated by xylose. nih.gov By targeting this initial step, UDP-4-XylAz effectively reduces the production of both types of GAGs. nih.govcolab.ws

Research findings in zebrafish embryos treated with UDP-4-XylAz have quantified the extent of this disruption. The treatment led to a significant reduction in the total levels of both HS and CS, as well as a decrease in their sulfation. nih.gov The unequal impact on HS and CS levels is consistent with observations in zebrafish with genetic knockdowns of GAG biosynthesis enzymes. nih.gov Similarly, certain 4-deoxy-4-fluoro-xyloside derivatives have been identified as selective inhibitors of both heparan sulfate (B86663) and chondroitin sulfate biosynthesis in endothelial cells. nih.gov

Table 1: Impact of UDP-4-XylAz on Glycosaminoglycan (GAG) Biosynthesis in Zebrafish Embryos

Glycosaminoglycan (GAG) TypeParameterReduction (%)
Heparan Sulphate (HS)Total Level47
Sulfation53
Chondroitin Sulphate (CS)Total Level77
Sulfation83

Data sourced from studies on developing zebrafish embryos treated with UDP-4-XylAz. nih.gov

Synthesis and Derivatization Strategies for 4 Deoxyxylose Compounds

Chemo-Enzymatic Synthesis Approaches

A powerful strategy for preparing nucleotide sugars like UDP-α-D-xylose combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. frontiersin.orgnih.gov This chemo-enzymatic approach circumvents the need for complex protection-deprotection steps and challenging purification procedures often associated with purely chemical methods. frontiersin.orgresearchgate.netnih.gov The general pathway involves the chemical synthesis of a monosaccharide-1-phosphate, followed by the enzymatic coupling of the nucleotide by a pyrophosphorylase. researchgate.net

Synthesis of UDP-α-D-xylose and Related Nucleotide Sugars

A novel and efficient chemo-enzymatic method has been developed for the synthesis of UDP-α-D-xylose. frontiersin.orgnih.gov This three-step procedure begins with the chemical preparation of xylose-1-phosphate from D-xylose, which is then used as a substrate for an enzymatic reaction to produce the final nucleotide sugar. frontiersin.orgnih.gov This approach is advantageous as it avoids the difficulties of traditional chemical methods, which are often multi-step, hard to reproduce, and result in low to moderate yields. frontiersin.org The enzymatic step ensures the production of the stereopure, biologically active anomer of the UDP-sugar. frontiersin.org On a preparative scale, this method has been used to produce UDP-α-D-xylose in good yield from a xylose-1-phosphate anomeric mixture. nih.gov For instance, a 100 mg scale reaction of D-xylose-1-phosphate yielded 88 mg of stereopure UDP-α-D-xylose, corresponding to a 45% yield based on the total starting material and approximately 66% based on the reactive anomer. nih.gov

Utilization of UDP-Sugar Pyrophosphorylases for Stereoselective Synthesis

The key to the stereoselectivity of the chemo-enzymatic approach lies in the use of UDP-sugar pyrophosphorylases (USPs). frontiersin.orgfrontiersin.org These enzymes exhibit high stereoselectivity, exclusively converting the correct anomer from a chemically synthesized mixture of sugar-1-phosphates into the biologically relevant UDP-sugar. frontiersin.org Recombinant USPs from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) have been successfully evaluated for this purpose. frontiersin.orgresearchgate.netnih.gov While the chemical synthesis of xylose-1-phosphate yields a difficult-to-separate mixture of α and β anomers, the natural stereoselectivity of these enzymes furnishes only the biologically active UDP-α-D-xylose. frontiersin.org For example, AtUSP efficiently converts D-xylose-1-phosphate to UDP-α-D-xylose, whereas BiUSP does not, although it is active on other sugar-1-phosphates like L-arabinose-1-P. researchgate.net This enzymatic selection step is crucial for obtaining stereopure nucleotide sugars on a preparative scale. frontiersin.orgresearchgate.net

EnzymeSource OrganismSubstrateProductSelectivity
AtUSPArabidopsis thalianaD-xylose-1-phosphate (α/β mixture)UDP-α-D-xyloseHigh for α-anomer frontiersin.orgresearchgate.net
BiUSPBifidobacterium infantisD-xylose-1-phosphate (α/β mixture)No reactionInactive with D-xylose-1-P researchgate.net
BiUSPBifidobacterium infantisL-arabinose-1-phosphateUDP-β-L-arabinoseActive frontiersin.orgresearchgate.net

Preparation of Sugar-1-Phosphates from Glycosylsulfonylhydrazides

For monosaccharides that are not substrates for sugar kinases, a chemical method is employed to produce the required sugar-1-phosphates. frontiersin.org The preparation of xylose-1-phosphate is achieved in a two-step process starting from the free sugar. frontiersin.org First, D-xylose is reacted with p-toluenesulfonyl hydrazine (B178648) (TSH) to generate a glycosylsulfonylhydrazide adduct. frontiersin.orgnliwod.org This intermediate is then subjected to phosphorylation to yield an anomeric mixture of α/β-D-xylose-1-phosphate. frontiersin.orgnih.gov This method provides the necessary starting material for the subsequent selective enzymatic step. frontiersin.org

Chemical Synthesis of 2'-Deoxyxylose Nucleosides

The synthesis of nucleoside analogues containing modified sugars, such as 2'-deoxyxylose, is a key area of synthetic chemistry, often driven by the search for new therapeutic agents. kuleuven.be These syntheses require careful control of stereochemistry to produce the desired biologically active isomers.

Stereochemical Control in Deoxyxylose Nucleoside Synthesis

The synthesis of 2'-deoxyxylose nucleosides can be achieved through classical nucleoside chemistry, often starting from more common 2'-deoxyribose nucleosides. kuleuven.be A key transformation is the inversion of stereochemistry at the 3'-position of the sugar ring. kuleuven.be The method for achieving this epimerization depends on the nature of the nucleobase. kuleuven.be

For pyrimidine (B1678525) nucleosides : Stereochemical inversion at the 3'-position is accomplished via the intermediate formation of a 2,3'-anhydro bond. kuleuven.be

For purine (B94841) nucleosides : The epimerization reaction is carried out using a Mitsunobu-type reaction on a 3'-O-mesylate derivative. kuleuven.be

Convergent strategies are also employed, where a functionalized carbocyclic or sugar moiety is condensed with a heterocycle. uni-hamburg.de This approach allows for the synthesis of diverse nucleosides, including the 2'-deoxyxylose form. uni-hamburg.de The stereochemical outcome of the coupling reaction can be controlled by using Lewis acids, such as SnCl₄, which facilitate the stereoselective formation of the desired β-isomer. google.com

Preparation of Modified Nucleotide Precursors (e.g., UDP-4-Azido-4-Deoxyxylose)

Modified nucleotide sugars are invaluable tools for probing and inhibiting biological pathways. UDP-4-azido-4-deoxyxylose (UDP-XylAz) is an artificial xylose donor that acts as a chain-terminating inhibitor of glycosaminoglycan (GAG) biosynthesis. nih.govresearchgate.net Its synthesis allows for the controlled study of processes dependent on xylosylation. nih.govresearchgate.net

The preparation of UDP-XylAz has been described starting from L-arabinose, the C-4 epimer of D-xylose. nih.gov The synthesis involves several key steps:

Selective Protection : The 1-, 2-, and 3-hydroxyl groups of L-arabinose are selectively protected, typically with benzoyl groups. nih.gov

Azide (B81097) Introduction : The remaining free hydroxyl group at the C-4 position is converted to an azide. nih.gov This step proceeds with an inversion of configuration, consistent with an SN2 displacement mechanism, to create the xylo-configuration. nih.gov

Group Exchange and Deprotection : The benzoyl protecting groups are exchanged for acetyl groups, followed by selective deprotection of the anomeric (C-1) position using hydrazine. nih.gov

Phosphorylation and Uridylation : The free anomeric hydroxyl group is reacted with a phosphoramidite (B1245037) reagent to install the phosphate (B84403), which is subsequently converted to the final UDP-sugar product. nih.gov

Enzymatic Cascade Reactions for Stereopure Deoxyxylose Analogs

The synthesis of stereochemically pure deoxyxylose analogs presents a significant challenge in carbohydrate chemistry. Enzymatic cascade reactions have emerged as a powerful and elegant strategy to overcome these hurdles, offering high stereoselectivity and regioselectivity under mild reaction conditions. csic.esnih.gov These multi-step, one-pot processes, which utilize a series of enzymes to catalyze sequential transformations, mimic nature's biosynthetic pathways to construct complex molecules with high efficiency. csic.es

The development of enzymatic and chemoenzymatic routes to prepare deoxysugars is an area of considerable interest due to their presence as integral components in many natural products. nih.gov Chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic synthesis, have proven effective in producing deoxy sugar derivatives. nih.govresearchgate.net For instance, a chemoenzymatic synthesis of deoxy sugar esters has been described, which allows for the resolution of several stereoisomeric deoxy sugar esters with high enantiomeric or diastereomeric excess. nih.govresearchgate.net

In the context of deoxyxylose analogs, enzymatic cascades can involve a variety of enzyme classes, including aldolases, dehydratases, and oxidoreductases. Aldolases, for example, are crucial for forming carbon-carbon bonds in a stereocontrolled manner, a key step in building the sugar backbone. acs.org Dehydratases play a vital role in the synthesis of 2-keto-3-deoxy-sugar acids, which are important intermediates in metabolic pathways and can serve as precursors for various biochemicals. researchgate.net The use of dehydratases from thermophilic organisms, such as Thermoproteus tenax, offers the advantage of high stability and efficiency, enabling near-complete conversion of the substrate to the desired product. researchgate.net

A notable example of an enzymatic cascade is the synthesis of nucleotide diphosphate (B83284) (NDP)-deoxysugars. nih.gov These activated sugar donors are essential for the glycosylation of natural products, a process often critical for their biological activity. nih.gov The synthesis typically begins with a phosphorylated sugar, which is then converted to an NDP-sugar by a nucleotidylyltransferase. nih.gov Subsequent enzymatic modifications, such as dehydration and epimerization, can then be performed to generate a diverse range of deoxysugar analogs. nih.govugent.be

The table below summarizes key enzymes and their roles in the enzymatic cascade synthesis of deoxysugar analogs.

Enzyme ClassSpecific Enzyme ExampleRole in Cascade SynthesisStarting Material ExampleProduct Example
Aldolase D-fructose-6-phosphate aldolaseStereoselective C-C bond formationD-Glyceraldehyde 3-phosphate and pyruvate (B1213749)1-Deoxy-D-xylulose 5-phosphate
Dehydratase Gluconate dehydratase (GAD)Stereospecific dehydrationD-Gluconate2-Keto-3-deoxy-D-gluconate
Lipase (B570770) Candida antarctica lipase B (CALB)Kinetic resolution of stereoisomersRacemic deoxy sugar estersStereopure deoxy sugar esters
Nucleotidylyltransferase RfbAActivation of sugar-1-phosphatesα-D-glucose-1-phosphate and TTPTDP-α-D-glucose
Oxidoreductase Glucose oxidase (GOx)Oxidation of a substrate to produce H2O2 for a subsequent peroxidase-catalyzed reactionGlucoseGluconic acid

Research in this area continues to focus on discovering and engineering novel enzymes with improved stability, substrate specificity, and catalytic efficiency. ugent.be The combination of different enzymatic activities in a single pot, sometimes co-immobilized on a solid support, further enhances the efficiency and sustainability of these synthetic routes. nih.gov These advancements in enzymatic cascade reactions hold immense promise for the efficient and stereoselective synthesis of a wide array of deoxyxylose analogs for various applications in glycobiology and medicinal chemistry.

Enzymology and Biochemical Interactions of Deoxyxylose Derivatives

Xylosyltransferase (XT) Activity and Specificity

Xylosyltransferases (XT) are pivotal enzymes that initiate the biosynthesis of proteoglycans by catalyzing the transfer of xylose to specific serine residues on core proteins. In mammals, two isoenzymes, XT-I and XT-II, perform this function. nih.govnih.gov While they share a high degree of homology, particularly in their catalytic domains, recent studies using modified substrates have uncovered significant differences in their activity and specificity. nih.govnih.gov

A key finding in differentiating the isoenzymes has been the use of a modified sugar donor, UDP-4-azido-4-deoxyxylose (UDP-XylAz). Research has demonstrated that Xylosyltransferase I (XT-I) can successfully recognize UDP-XylAz as a donor substrate. nih.govnih.gov XT-I is capable of transferring the 4-azido-4-deoxyxylose moiety to an acceptor peptide, such as a bikunin-derived peptide (QEEEGSGGGQKK). nih.govnih.gov This discovery marked the first instance of XT-I utilizing a non-native UDP-sugar donor, opening avenues for the chemical manipulation and labeling of proteoglycans. nih.govwhiterose.ac.uk The ability to introduce an azido-group allows for subsequent bioorthogonal reactions, such as the attachment of fluorescent probes or affinity tags for research purposes. whiterose.ac.uk

The use of UDP-4-azido-4-deoxyxylose has been instrumental in highlighting the distinct substrate specificities of XT-I and XT-II. In stark contrast to XT-I, Xylosyltransferase II (XT-II) does not exhibit glycosylation activity with UDP-XylAz as the donor substrate. nih.govnih.gov This differential activity provides a method to selectively measure the activity of XT-I. nih.govnih.gov While both enzymes utilize the natural substrate UDP-xylose to initiate proteoglycan synthesis, the inability of XT-II to process the azide-modified xylose analogue suggests that its donor substrate scope is more limited and may be restricted to the native UDP-xylose. nih.govnih.gov This selectivity has been crucial in studies aiming to determine the relative contributions of each isoenzyme to the total xylosyltransferase activity found in biological fluids like human serum, where XT-II has been identified as the predominant isoenzyme. nih.govnih.govoup.com

Table 1: Differential Activity of XT-I and XT-II with Modified Donor Substrate

EnzymeDonor SubstrateActivityReference
Xylosyltransferase I (XT-I) UDP-4-azido-4-deoxyxylose (UDP-XylAz)Active nih.govnih.gov
Xylosyltransferase II (XT-II) UDP-4-azido-4-deoxyxylose (UDP-XylAz)Not Observed nih.govnih.gov

Xylosyltransferases play an indispensable, rate-limiting role in the biosynthesis of most glycosaminoglycan (GAG) chains. mdpi.comresearchgate.net This process is initiated by the transfer of a xylose unit from the donor UDP-xylose to a specific serine residue within the core protein of a proteoglycan. mdpi.comnih.gov This initial xylosylation step forms the foundation of a common tetrasaccharide linkage region, which has the structure GlcA-β-1,3-Gal-β-1,3-Gal-β-1,4-Xyl-O-Ser. nih.gov Following the action of XT, other glycosyltransferases sequentially add two galactose (Gal) residues and a glucuronic acid (GlcA) residue, completing the linker upon which the long GAG chains (like chondroitin (B13769445) sulfate (B86663) or heparan sulfate) are built. nih.govresearchgate.net The existence of two XT isoformes in higher organisms, which are expressed differentially across tissues, suggests a complex regulatory mechanism for proteoglycan biosynthesis. nih.govpnas.org

Kinetic analyses of xylosyltransferases provide quantitative insights into their efficiency and substrate preferences. These studies typically determine the Michaelis constant (Km) and the catalytic rate constant (kcat). For example, studies on xyloglucan (B1166014) xylosyltransferases (XXTs) have revealed varying affinities and catalytic efficiencies for different UDP-sugar donors. researchgate.netnih.gov While the native substrate UDP-Xylose is generally the most efficient, some promiscuity has been observed. researchgate.net Kinetic studies of mouse XT isoenzymes with different peptide acceptors have also shown that substrate affinities can vary, which may explain the lack of functional compensation between XT-I and XT-II in certain tissues. oup.com Such kinetic data are crucial for understanding the specific biological roles of each isoenzyme and for developing specific inhibitors or activity assays. researchgate.netoup.com

Table 2: Example Kinetic Parameters for Arabidopsis Xyloglucan Xylosyltransferases (XXTs)

EnzymeKm (µM) for UDP-Xylkcat (s-1)Reference
XXT1 24 ± 40.18 ± 0.01 nih.gov
XXT2 22 ± 70.16 ± 0.01 nih.gov
XXT5 160 ± 300.02 ± 0.001 nih.gov
Note: Data derived from in vitro assays with cellohexaose as the acceptor substrate. nih.gov

Enzymes in the Methylerythritol Phosphate (B84403) (MEP) Pathway

The methylerythritol phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is essential for the biosynthesis of isoprenoid precursors in most bacteria, plants, and some parasites. wikipedia.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), to form DOXP. mdpi.comresearchgate.net The final step is catalyzed by the enzyme IspH. mdpi.com

IspH, also known as LytB, is an iron-sulfur protein that catalyzes the final step of the MEP pathway: the reductive dehydroxylation of (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) (HMBPP) to produce a mixture of the fundamental isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov The catalytic mechanism of IspH involves its [4Fe-4S] cluster. pnas.orgpnas.org

Fungal UDP-Rhamnose Biosynthesis and Related Intermediates (e.g., UDP-4-keto-6-deoxyglucose)

In several fungal species, rhamnose-containing glycans play a significant role in host-pathogen interactions, including processes like adhesion, virulence, and biofilm formation. nih.govnih.gov The activated form of rhamnose in fungi is UDP-L-rhamnose (UDP-Rha), which contrasts with the dTDP-L-rhamnose found in bacteria. nih.govnih.gov The biosynthesis of UDP-Rha in fungi is a crucial metabolic pathway that proceeds through the key intermediate, UDP-4-keto-6-deoxyglucose. nih.govnih.govmdpi.com

The fungal pathway for UDP-rhamnose synthesis is notably efficient, requiring only two key enzymes, unlike the three required in the bacterial dTDP-rhamnose pathway. nih.govnih.gov The biosynthesis begins with UDP-glucose, which is converted to UDP-4-keto-6-deoxyglucose by the enzyme UDP-glucose-4,6-dehydratase. nih.govnih.gov Subsequently, a bifunctional enzyme, UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase, catalyzes the conversion of UDP-4-keto-6-deoxyglucose into the final product, UDP-rhamnose. nih.govnih.gov

This pathway has been identified and studied in pathogenic fungi such as Magnaporthe grisea and Botryotinia fuckeliana. nih.govnih.gov The presence and expression of the genes encoding these enzymes are often regulated in a tissue-specific manner, indicating that the production of rhamnose-containing glycans is a controlled process during the fungal life cycle. nih.govnih.gov

The intermediate, UDP-4-keto-6-deoxyglucose, is typically transient and does not accumulate in cells under normal conditions. nih.gov However, its accumulation can have toxic effects on the fungus, highlighting the importance of the subsequent enzymatic step for fungal viability. asm.org Research has shown that UDP-4-keto-6-deoxyglucose can inhibit other enzymes in the cell wall biosynthesis pathway, such as UDP-galactopyranose mutase, leading to a weakened cell wall. nih.govasm.org This suggests that the UDP-rhamnose biosynthesis pathway not only produces a vital sugar nucleotide but also serves to detoxify a potentially harmful metabolic intermediate. asm.org

The enzymes involved in this pathway represent potential targets for the development of novel antifungal drugs, especially since rhamnose and its biosynthetic pathway are absent in mammals. nih.govnih.gov

Enzymes in Fungal UDP-Rhamnose Biosynthesis

EnzymeAbbreviationFunctionStarting SubstrateProduct
UDP-glucose-4,6-dehydrataseUG4,6-DhCatalyzes the dehydration of UDP-glucose.UDP-glucoseUDP-4-keto-6-deoxyglucose
UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductaseU4k6dG-ERA bifunctional enzyme that first epimerizes and then reduces the intermediate.UDP-4-keto-6-deoxyglucoseUDP-L-rhamnose

Structural Biology of Deoxyxylose Containing Biopolymers

Conformational Analysis of Deoxyxylo Nucleic Acids (dXyNA) and Xylo Nucleic Acids (XyNA)

Computational and experimental studies have revealed that dXyNA and XyNA exhibit a fascinating conformational landscape, distinct from the canonical A- and B-form helices of natural nucleic acids. acs.orgcam.ac.uknih.gov The inversion of the stereocenter at the C3' position of the sugar moiety is a key determinant of these unique structural features. nih.govbiorxiv.org

A striking feature of dXyNA and XyNA is their propensity to form ladder-like duplexes and left-handed helices. researchgate.netkuleuven.beresearchgate.net Unlike the right-handed helices of DNA and RNA, these alternative structures arise from the altered stereochemistry of the xylose sugar. oup.com Molecular dynamics simulations and NMR spectroscopy have shown that dXyNA can adopt a linear, ladder-like structure. kuleuven.beresearchgate.net

Computational studies on octameric dXyNA and XyNA sequences have identified a dynamic equilibrium between a left-handed helix, which is the global free energy minimum, and a ladder-type structure with nearly zero helicity. acs.orgnih.govresearchgate.net The transition between these states is facile, suggesting that these molecules could function as molecular switches. acs.orgcam.ac.uknih.gov The ladder-type structures are stabilized by interstrand stacking of adjacent bases due to the significant inclination of the bases relative to the helical axis. acs.orgresearchgate.net

The stereochemistry at the C3' position of the furanose sugar is a critical determinant of nucleic acid helicity. biorxiv.org The inversion of this stereocenter, which distinguishes xylose and deoxyxylose from ribose and deoxyribose, acts as a "toggle-switch" for the transition between helical and non-helical or ladder-like structures. biorxiv.orgbiorxiv.org

The structural dynamics of dXyNA and XyNA are markedly different from those of DNA and RNA. acs.orgresearchgate.net While DNA and RNA exhibit well-defined right-handed helical structures (B-form and A-form, respectively), dXyNA and XyNA show a competition between left-handed helical and ladder-like conformations. acs.orgcam.ac.uknih.gov This results in a more "frustrated" energy landscape for the xylose-based nucleic acids compared to their natural counterparts. acs.orgnih.govresearchgate.net This increased frustration may be a key reason why evolution favored ribose-based nucleic acids. nih.gov

Furthermore, dXyNA duplexes are generally more rigid than XyNA duplexes. acs.orgnih.gov The presence of the 2'-hydroxyl group in XyNA contributes to its increased flexibility. acs.org In terms of thermal stability, dXyNA homoduplexes have shown similar melting temperatures (Tm) to their DNA equivalents. acs.orgrsc.org However, hybrid duplexes of dXyNA with DNA are significantly less stable. acs.org

Table: Comparison of Structural Properties

Property Deoxyxylo Nucleic Acid (dXyNA) Xylo Nucleic Acid (XyNA) DNA RNA
Predominant Helical Form Left-handed helix, Ladder-like Left-handed helix, Ladder-like Right-handed B-form Right-handed A-form
Conformational Flexibility More rigid More flexible Flexible More rigid than DNA
Energy Landscape Frustrated, multiple low-energy states Frustrated, multiple low-energy states Optimized for B-form Optimized for A-form

| Grooves | Lacks distinct major/minor grooves | Lacks distinct major/minor grooves | Defined major and minor grooves | Defined major and minor grooves |

The conformation of the sugar ring, known as the sugar pucker, is a fundamental determinant of nucleic acid structure. glenresearch.comcolostate.edu In natural nucleic acids, DNA favors a C2'-endo pucker (South conformation), leading to the B-form helix, while RNA prefers a C3'-endo pucker (North conformation), resulting in the A-form helix. glenresearch.comnih.gov

Secondary Structure Formation in Xylo-based Nucleic Acids (e.g., Hairpins)

Beyond duplexes, xylose-based nucleic acids, including dXyNA and XyNA, can form stable secondary structures such as hairpins. kuleuven.beresearchgate.net Thermal and spectroscopic analyses have demonstrated that dXyNA and XyNA can form stable hairpin structures, often with higher melting temperatures than their corresponding DNA and RNA sequences. kuleuven.be

NMR studies of a dXyNA hairpin revealed a flexible loop that locks the stem into a stable, ladder-like duplex with a slight right-handed twist. kuleuven.be The stem region exhibits Watson-Crick base pairing. kuleuven.be The ability to form such defined secondary structures expands the potential functional repertoire of these synthetic nucleic acids in fields like xenobiology. kuleuven.be

Orthogonal Pairing Properties of Xylo- and Deoxyxylo-Nucleic Acids

A significant characteristic of XyNA and dXyNA is their orthogonal pairing behavior. nih.govoup.com This means they preferentially self-pair to form duplexes rather than cross-pairing with natural DNA or RNA. kuleuven.beoup.com This lack of hybridization with natural nucleic acids makes them an ideal candidate for developing orthogonal genetic systems that can operate independently within a biological environment. nih.gov

While this property prevents their use in applications like aptamers that require binding to natural nucleic acid targets, it is highly desirable for creating artificial information systems and for applications in synthetic biology. nih.gov The structural basis for this orthogonality lies in the distinct helical geometry and backbone conformation imposed by the xylose sugar, which is not conducive to stable pairing with the A- or B-form helices of RNA and DNA. oup.com

Structural Characterization by Spectroscopic Methods (e.g., NMR, CD)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of deoxyxylose-containing biopolymers. nih.gov It provides unambiguous data on the sequence of monosaccharide units, the configuration of glycosidic linkages, and the location of various substituents. nih.govoup.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to achieve complete resonance assignments of the proton (¹H) and carbon (¹³C) nuclei within the biopolymer. core.ac.ukresearchgate.net

In the study of bacterial polysaccharides, for instance, NMR has been crucial in identifying novel sugar components like 4-deoxy-D-xylo-hexose. nih.govacs.org Researchers were able to isolate and identify this sugar after hydrolysis of the O-specific polysaccharide from Pseudomonas fluorescens BIM B-582 by using 1D and 2D NMR techniques. nih.govacs.org The anomeric signals in the ¹H NMR spectrum, along with correlation spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), help to trace the spin systems of individual sugar residues. oup.comoup.com Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are then used to link the proton signals to their corresponding carbon atoms, confirming the identity of the sugar and its position within the polymer chain. core.ac.uk

For example, in the characterization of the O-antigen of Burkholderia brasiliensis, 2D NMR spectroscopy was essential in identifying a complex, branched tetrasaccharide repeating unit containing the uncommon sugar yersiniose (B611877) A, which is a 3,6-dideoxy-4-C-(1-hydroxyethyl)-D-xylo-hexose. oup.comoup.com The chemical shifts of the ring protons and carbons, particularly the absence of a signal corresponding to a hydroxyl group at C-4 and the presence of characteristic deoxy signals, provide clear evidence for the 4-deoxyxylose moiety.

Detailed NMR Data

The precise chemical shifts are highly sensitive to the local electronic environment, providing a fingerprint of the molecular structure. Below are tables summarizing typical NMR chemical shift data for xylose and deoxy-sugar-containing structures, derived from various studies.

Compound/Residue Nucleus H1/C1 H2/C2 H3/C3 H4/C4 H5/C5 Other Signals Reference
D-Xylose¹H4.539 (α)3.223.553.653.33/3.91 hmdb.cahmdb.ca
¹³C97.4 (α)73.875.071.262.5 hmdb.cahmdb.ca
4-deoxy-D-xylo-hexose¹H/¹³CIdentified in P. fluorescens polysaccharide nih.govacs.org
2-acetamido-2,6-dideoxy-D-xylo-hexos-4-ulose¹HFound in Vibrio ordalii O-antigen researchgate.net
3,6-dideoxy-β-D-xylo-hexose (Yersiniose A component)¹H4.5393.2-3.4 (approx)1.675 (ax), 2.067 (eq)4.002CH₃-6: 1.167 oup.comoup.com
¹³C35.34* oup.com

Specific shifts are dependent on the full structure of the biopolymer and experimental conditions.

Circular Dichroism (CD) Spectroscopy

While less detailed in terms of atomic-level information compared to NMR, CD spectroscopy offers valuable insights into the global folding and conformational changes of deoxyxylose-containing biopolymers in solution. biorxiv.org For example, changes in the CD spectrum upon variations in temperature or solvent conditions can reveal conformational transitions, binding events, or the stability of the polymer's higher-order structure. creative-proteomics.combiorxiv.org

Advanced Research Applications and Methodologies

Deoxyxylose Derivatives as Probes for Glycan Biosynthesis Research

Derivatives of 4-deoxyxylose are valuable tools for investigating the complex processes of glycan biosynthesis. By introducing a modified sugar that can be metabolically incorporated into glycans, researchers can perturb and probe these pathways.

One area of focus has been the synthesis of 4-deoxy analogues of N-acetylated sugars to explore their impact on glycoconjugate biosynthesis. For instance, 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-xylose have been synthesized and assessed as inhibitors of these pathways. nih.gov In a study using hepatocytes, methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside demonstrated a significant reduction in the incorporation of radiolabeled precursors into cellular glycoconjugates, indicating its role as an inhibitor. nih.gov The free sugar form, 2-acetamido-2,4-dideoxy-α,β-D-xylo-hexopyranoses, also showed inhibitory effects, albeit to a lesser extent. nih.gov

These findings highlight the potential of this compound derivatives to act as chain terminators in the biosynthesis of glycoconjugates. The introduction of the 4-deoxy modification can disrupt the recognition and processing by glycosyltransferases, leading to a halt in the elongation of the glycan chain. This inhibitory action allows researchers to study the roles of specific glycans in cellular processes.

Compound NameEffect on Glycoconjugate Biosynthesis
Methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosideAt 20 mM, reduced [3H]GlcN and [14C]Leu incorporation into hepatocyte cellular glycoconjugates by 89% and 88%, respectively. nih.gov
2-acetamido-2,4-dideoxy-α,β-D-xylo-hexopyranosesAt 20 mM, reduced [3H]GlcN and [14C]Leu incorporation by 75% and 64%, respectively. nih.gov
2-acetamido-2,4-dideoxy-L-threo-pentopyranose derivativesShowed no biological effect up to 20 mM, suggesting the importance of the C-6 substituent for biological activity. nih.gov

These studies underscore the utility of this compound derivatives as chemical probes to dissect the intricate pathways of glycan biosynthesis and to understand the functional consequences of their disruption.

Development of Orthogonal Genetic Systems in Synthetic Biology

In the field of synthetic biology, a major goal is the creation of orthogonal genetic systems that can operate in parallel with, but independently of, the cell's natural genetic machinery. This involves the development of xeno-nucleic acids (XNAs), which are synthetic analogues of DNA and RNA. Xylo-nucleic acid (XyloNA), which incorporates xylose sugar in its backbone, and its deoxy version, deoxyxylo-nucleic acid (dXyloNA), are promising candidates for such orthogonal systems. dtu.dk

The orthogonality of these systems stems from their distinct sugar backbone, which prevents them from being recognized and processed by the host cell's polymerases and nucleases. This allows for the storage and propagation of genetic information encoded in XNA without interference from the native DNA and RNA. dtu.dk The development of such systems could lead to novel applications in biocontainment of genetically modified organisms and the creation of synthetic life forms with expanded genetic alphabets. dtu.dkjenabioscience.com

Key characteristics of an orthogonal genetic system include:

Independent Replication: The ability to be replicated by engineered polymerases without cross-reactivity with the host's DNA or RNA.

Information Storage: The capacity to store genetic information in a stable manner.

Evolutionary Potential: The ability to undergo evolution through mutation and selection.

The development of host-orthogonal genetic systems represents a significant advancement in making biology easier to engineer, minimizing the impact of host-specific nuances on the fine-tuning of gene expression and expanding cellular functions. jenabioscience.comnih.gov

Engineering of Glycosyltransferases for Glycan and Glycopeptide Production

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, playing a central role in the synthesis of glycans and glycoconjugates. nih.gov Engineering these enzymes to accept modified substrates, such as those containing this compound, opens up possibilities for producing novel glycans and glycopeptides with tailored properties. nih.gov

Wild-type GTs often exhibit a degree of substrate promiscuity, which can be exploited for the incorporation of unnatural sugars. nih.gov Furthermore, protein engineering techniques, guided by the crystal structures of GTs, can be used to alter their substrate specificity and enhance their catalytic efficiency with modified donors. nih.gov

The ability to engineer GTs for the production of this compound-containing glycans and glycopeptides has implications for:

Drug Development: Creating novel glycopeptide therapeutics with enhanced stability or altered biological activity.

Biomaterials: Synthesizing glycopolymers with unique physical and chemical properties.

Research Tools: Generating probes to study glycan-protein interactions and the functional roles of glycosylation.

Investigation of Deoxyxylose-Containing Nucleic Acids in Aptamer Development

Aptamers are short, single-stranded oligonucleotides (DNA or RNA) that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. mdpi.com The modification of the nucleic acid backbone, for instance by incorporating this compound to create deoxyxylo-nucleic acids (dXyNA), presents an intriguing avenue for the development of novel aptamers with enhanced properties.

The development of aptamers containing modified nucleotides like this compound is typically achieved through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.gov In this process, a large library of random oligonucleotides is subjected to multiple rounds of selection for binding to the target molecule, followed by amplification of the binding sequences. nih.gov By including this compound-modified triphosphates in the amplification step, it is possible to generate a library of dXyNA molecules from which high-affinity aptamers can be selected.

Potential advantages of dXyloNA-based aptamers include:

Increased Nuclease Resistance: The modified backbone may confer resistance to degradation by cellular nucleases, prolonging the in vivo half-life of the aptamer.

Novel Binding Properties: The altered sugar pucker and backbone geometry can lead to unique three-dimensional structures capable of binding to targets that are inaccessible to natural DNA or RNA aptamers.

Reduced Immunogenicity: As a xeno-nucleic acid, dXyloNA may be less likely to elicit an immune response compared to natural nucleic acids.

Computational Studies: Molecular Dynamics and Free Energy Landscape Analysis of Deoxyxylose Nucleic Acids

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the structure, dynamics, and conformational preferences of nucleic acids at an atomic level. researchgate.net These studies have been applied to Xylo-nucleic acid (XyloNA), providing valuable insights into its behavior and properties.

MD simulations of double-stranded XyloNA oligomers have revealed a tendency for the initial A-RNA-like conformation to uncoil into an open, ladder-type transient state. nih.gov This is followed by the formation of a highly flexible duplex that tends to coil in a left-handed manner. nih.gov This contrasts with the stable right-handed helix of DNA and the A-form helix of RNA. The observed open ladder conformation is consistent with experimental NMR data. nih.gov

These computational studies are crucial for:

Understanding Structural Properties: Elucidating the unique helical parameters and conformational dynamics of XyloNA and dXyloNA. nih.gov

Guiding Molecular Design: Providing a rational basis for the design of XyloNA-based aptamers, probes, and other functional molecules.

Interpreting Experimental Data: Offering a theoretical framework for understanding the results of experimental techniques such as NMR spectroscopy and X-ray crystallography.

The simulations highlight a clear distinction in the helical parameters between the xylo-analogues of DNA and RNA, which has implications for their pairing mechanisms and potential applications in orthogonal genetic systems. nih.gov

Novel Enzymatic Tools for Deoxyxylose Chemistry

The development of novel enzymatic tools is crucial for the efficient and selective synthesis of this compound and its derivatives. Chemo-enzymatic approaches, which combine the advantages of chemical synthesis and biocatalysis, have emerged as a powerful strategy.

A key step in many biosynthetic pathways involving xylose is the formation of UDP-α-D-xylose. A facile, three-step chemo-enzymatic method has been developed for the synthesis of this important nucleotide sugar. This method involves the chemical synthesis of xylose-1-phosphate, followed by an enzymatic step that utilizes a UDP-sugar pyrophosphorylase to produce UDP-α-D-xylose. This approach is efficient and avoids the need for complex protection and deprotection steps often required in purely chemical syntheses.

Furthermore, the discovery and characterization of novel glycosyltransferases with activity towards xylose and its analogues provide new tools for deoxyxylose chemistry. For example, an oligoxylosyl transfer enzyme from Bacillus sp. has been characterized and overproduced in Escherichia coli. This enzyme can be used for the one-step synthesis of 4-hydroxyphenyl β-D-oligoxylosides.

The development of these enzymatic tools facilitates:

Efficient Synthesis: Enabling the scalable and stereoselective production of this compound-containing compounds.

Glyco-diversification: Providing methods to create libraries of novel glycans and glycoconjugates for screening and functional studies.

Biocatalysis: Expanding the toolbox of biocatalysts available for synthetic carbohydrate chemistry.

These advancements in enzymatic and chemo-enzymatic methods are paving the way for broader access to and application of this compound and its derivatives in various fields of research and biotechnology.

Future Directions in 4 Deoxyxylose Research

Exploration of New Biological Roles and Occurrences

While 4-deoxyxylose is known for its presence in some bacterial cell walls and as a component of certain secondary metabolites, ongoing research aims to uncover its broader significance in nature. frontiersin.org A pivotal role for a related compound, 1-deoxy-D-xylulose-5-phosphate, is as a key precursor in the 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway. researchgate.netmdpi.com This essential metabolic pathway is responsible for the biosynthesis of isoprenoids in a wide array of organisms, including many bacteria, algae, and plants. researchgate.netmdpi.com Isoprenoids themselves encompass a vast range of vital compounds, from carotenoids and phytol (B49457) (the side chain of chlorophyll) to hormones and other secondary metabolites. researchgate.net

The exclusive use of the DOXP/MEP pathway for both plastidic and cytosolic isoprenoid formation in the entire Chlorophyta lineage (green algae) underscores the fundamental importance of the deoxyxylose scaffold in these organisms. researchgate.net Future exploration will likely focus on identifying new natural products containing this compound and elucidating its function within these molecules. The widespread nature of the DOXP/MEP pathway suggests that this compound derivatives may be more prevalent than currently documented, potentially playing roles in cellular signaling, defense mechanisms, or structural integrity in a variety of undiscovered contexts. Research into the metabolic flux and regulation of this pathway in different organisms could reveal novel biological functions tied to the availability of deoxyxylose precursors.

Advancements in Synthetic Methodologies for Complex Deoxyxylose Derivatives

The creation of complex molecules containing this compound is crucial for studying its biological functions and developing new applications. Historically, the synthesis of specific sugar derivatives has been a challenging endeavor. However, recent advancements in both chemical and enzymatic synthesis are paving the way for the creation of novel and complex this compound derivatives.

Chemoenzymatic strategies, which combine the precision of enzymes with the flexibility of chemical synthesis, are becoming increasingly powerful. nih.govnih.govthermofisher.com These methods allow for the stereo- and regioselective synthesis of analogues that would be difficult to produce through traditional chemistry alone. thermofisher.com For example, glycosynthases—genetically engineered glycosidases—are capable of synthesizing specific glycosidic linkages without the risk of hydrolyzing the product. researchgate.net Such enzymatic approaches can be harnessed to create complex oligosaccharides and glycoconjugates containing this compound.

Furthermore, novel chemical routes are being developed for the synthesis of deoxy sugars and their derivatives. researchgate.net These methods offer alternative pathways to create precursors for more complex molecules. The development of efficient synthetic routes for activated sugar donors, such as UDP-4-azido-4-deoxyxylose, demonstrates the ability to create specialized derivatives for specific applications. nih.gov Future work will likely focus on developing more versatile and scalable synthetic strategies to generate a diverse library of this compound derivatives, enabling broader exploration of their biological potential.

Deeper Understanding of Deoxyxylose-Protein Interactions

Understanding how this compound and its derivatives interact with proteins at a molecular level is key to deciphering their biological roles. A significant area of research is the interaction with xylosyltransferases (XT), the enzymes that initiate the biosynthesis of glycosaminoglycan chains by transferring xylose to core proteins. researchgate.netnih.gov

Studies have revealed that mammals have two main xylosyltransferase isoenzymes, XT-I and XT-II, which exhibit similar but not identical properties. nih.gov This suggests they may have distinct roles in modulating the proteoglycan pool in different tissues or under different physiological conditions. nih.gov The development of a derivative, UDP-4-azido-4-deoxyxylose, has been instrumental in distinguishing the activity of these two enzymes, as it acts as a selective xylose donor for XT-I. nih.govnih.gov This selectivity provides a powerful tool to study the specific function of XT-I.

Future research will focus on obtaining high-resolution structural data of this compound derivatives in complex with their protein targets. Techniques like X-ray crystallography and cryo-electron microscopy can reveal the specific amino acid residues and molecular forces that govern binding and recognition. frontiersin.orgnih.gov Molecular dynamics simulations can further illuminate the conformational changes that occur upon binding, providing a dynamic view of the interaction. frontiersin.org This deeper understanding will be crucial for the rational design of molecules that can modulate the activity of these proteins.

Enzyme FamilySpecific Enzyme StudiedKey FindingReference
Glycoside Hydrolase Family 39XacXynBKey residues in the positive-subsite region are critical for substrate affinity and catalytic performance. frontiersin.org
Glycosyltransferase Family 14Human Xylosyltransferase-I (XT-I)Can efficiently transfer xylose to various peptide structures and can also transfer modified sugars like 6-azidoglucose. nih.gov
Glycosyltransferase Family 14Xylosyltransferase-I (XT-I) & Xylosyltransferase-II (XT-II)A derivative, UDP-4-azido-4-deoxyxylose, acts as a selective donor for XT-I, allowing for differentiation between the two isoenzymes. nih.govnih.gov

Potential for Rational Design of Deoxyxylose-based Biologics and Probes

The knowledge gained from synthetic and protein-interaction studies is converging to enable the rational design of this compound-based molecules with specific functions. These custom-built molecules can serve as highly specific probes to study biological processes or as potential biologics to modulate disease states.

The creation of UDP-4-azido-4-deoxyxylose is a prime example of a rationally designed molecular probe. nih.gov By replacing a hydroxyl group with an azido (B1232118) group at the C4 position, researchers created a molecule that is selectively recognized and transferred by XT-I but not XT-II. nih.govnih.gov The azido group serves as a chemical handle, allowing for "click chemistry" reactions to attach fluorescent tags or other reporters. This enables researchers to specifically track the activity of XT-I in complex biological systems. Such probes are invaluable for understanding the specific roles of enzyme isoforms and for developing diagnostic assays. nih.gov

Looking forward, the rational design of inhibitors based on the this compound scaffold holds therapeutic promise. By understanding the active site of an enzyme like xylosyltransferase, it becomes possible to design molecules that bind tightly but are not catalytically turned over, thereby inhibiting the enzyme. Given that increased xylosyltransferase activity is associated with conditions like fibrosis, selective inhibitors could represent a novel therapeutic strategy. researchgate.net The ability to synthesize a variety of deoxyxylose derivatives and test their interaction with target proteins will accelerate the discovery and optimization of such compounds.

Q & A

Q. What criteria should guide the selection of peer-reviewed sources for literature reviews on this compound?

  • Methodological Answer : Prioritize journals with high impact factors in organic chemistry or glycobiology. Use databases like PubMed, Reaxys, or SciFinder for comprehensive searches. Exclude non-peer-reviewed platforms (e.g., ChemRxiv preprints) unless corroborated by empirical validation .

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